![molecular formula C19H26N2O4 B2929909 1'-Tert-butyl 5-methyl spiro[indoline-3,3'-piperidine]-1',5-dicarboxylate CAS No. 1373029-19-6](/img/structure/B2929909.png)
1'-Tert-butyl 5-methyl spiro[indoline-3,3'-piperidine]-1',5-dicarboxylate
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Description
1'-Tert-butyl 5-methyl spiro[indoline-3,3'-piperidine]-1',5-dicarboxylate is a spirocyclic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound has unique structural features that make it a versatile building block for the synthesis of diverse molecular architectures.
Scientific Research Applications
Synthetic Methods and Chemistry
- Researchers Freund and Mederski (2000) outlined a synthetic route for spiro[indole-3,4′-piperidin]-2-ones, starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid and 2-bromoaniline, leading to the formation of the spirocyclic system (Freund & Mederski, 2000).
- Xie et al. (2004) developed a simple synthesis route for 1′-H-spiro(indoline-3,4′-piperidine) and its derivatives, showcasing their potential as templates for GPCR target compounds (Xie, Huang, Fang, & Zhu, 2004).
- Li et al. (2013) designed a series of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, exhibiting efficacy as c-Met/ALK inhibitors in pharmacological and antitumor assays (Li, Wu, Tian, Zhang, & Wu, 2013).
Pharmacological and Biological Applications
- Ong et al. (1983) synthesized a series of 1-arylspiro[indoline-3,4'-piperidine]s, evaluating them for potential antidepressant activity. These compounds displayed notable activity in animal models, suggesting a non-traditional antidepressant profile (Ong, Profitt, Fortunato, Glamkowski, Ellis, Geyer, Wilker, & Burghard, 1983).
- Kumar et al. (2008) synthesized spiro-piperidin-4-ones with antimycobacterial activity, demonstrating significant in vitro and in vivo efficacy against Mycobacterium tuberculosis, including multidrug-resistant strains (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).
Chemical Properties and Applications
- Sugimoto et al. (2023) reported an intramolecular oxidative coupling reaction of oxindoles with β-dicarbonyls, forming spiro-coupling products. This reaction is instrumental in the synthesis of biologically active spiro[indoline-3,4'-piperidines] (Sugimoto, Mori, Kato, Yasui, Xu, Tan, Odagi, & Nagasawa, 2023).
Applications in Photochromism and Material Science
- Zhou et al. (2014) synthesized novel spirooxazine derivatives containing nitrogen heterocycles, exhibiting photochromic behaviors in solutions and when embedded in polymeric films (Zhou, Pang, Li, & Li, 2014).
properties
IUPAC Name |
1-O'-tert-butyl 5-O-methyl spiro[1,2-dihydroindole-3,3'-piperidine]-1',5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-18(2,3)25-17(23)21-9-5-8-19(12-21)11-20-15-7-6-13(10-14(15)19)16(22)24-4/h6-7,10,20H,5,8-9,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYGWYOZHUIRFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CNC3=C2C=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-Tert-butyl 5-methyl spiro[indoline-3,3'-piperidine]-1',5-dicarboxylate |
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